1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride
CAS No.: 473804-93-2
Cat. No.: VC7478931
Molecular Formula: C25H39Cl2FN2O2
Molecular Weight: 489.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 473804-93-2 |
|---|---|
| Molecular Formula | C25H39Cl2FN2O2 |
| Molecular Weight | 489.5 |
| IUPAC Name | 1-[2-(1-adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
| Standard InChI | InChI=1S/C25H37FN2O2.2ClH/c26-23-3-1-2-4-24(23)28-8-6-27(7-9-28)17-22(29)18-30-10-5-25-14-19-11-20(15-25)13-21(12-19)16-25;;/h1-4,19-22,29H,5-18H2;2*1H |
| Standard InChI Key | DOECNSGXUPIUFQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5F.Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s molecular formula is C₂₅H₃₉Cl₂FN₂O₂, with a molecular weight of 489.5 g/mol. Its IUPAC name, 1-[2-(1-adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol; dihydrochloride, reflects the integration of three key moieties:
-
An adamantane group, a rigid diamondoid hydrocarbon known for enhancing lipid solubility and metabolic stability .
-
A 2-fluorophenyl-piperazine subunit, which facilitates receptor-binding interactions in neurological systems.
-
A propan-2-ol backbone linking the ethoxy and piperazine groups, with two hydrochloride counterions ensuring solubility.
The Standard InChI Key (DOECNSGXUPIUFQ-UHFFFAOYSA-N) and SMILES string (C1CN(CCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5F) provide unambiguous identifiers for computational modeling.
Table 1: Molecular Data
| Property | Value |
|---|---|
| CAS No. | 473804-93-2 |
| Molecular Formula | C₂₅H₃₉Cl₂FN₂O₂ |
| Molecular Weight | 489.5 g/mol |
| IUPAC Name | 1-[2-(1-adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol; dihydrochloride |
| Topological Polar Surface Area | 47.8 Ų |
Structural Features
X-ray crystallography of analogous adamantane-piperazine hybrids reveals a monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 14.7561(8) Å, b = 24.6766(13) Å, and c = 7.7811(4) Å . The adamantane moiety adopts a chair-like conformation, while the piperazine ring stabilizes in a chair configuration, minimizing steric strain . Fluorine at the phenyl ortho-position induces electronic effects that modulate receptor affinity.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step protocol:
-
Adamantane Functionalization: 1-Adamantanol reacts with 1,2-dibromoethane under basic conditions to form 1-(2-bromoethoxy)adamantane.
-
Nucleophilic Substitution: The bromo intermediate couples with 3-chloro-1-(2-fluorophenyl)piperazine in the presence of K₂CO₃.
-
Hydrochloride Salt Formation: The tertiary amine is protonated using HCl gas in anhydrous ethanol, yielding the dihydrochloride salt.
Reaction Optimization
Key parameters include:
-
Temperature: 80–100°C for substitution steps to ensure complete conversion.
-
Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to ~75%.
-
Solvents: Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Adamantane Functionalization | 1-Adamantanol, 1,2-dibromoethane, KOH, DMF, 80°C | 68% |
| Piperazine Coupling | 3-Chloro-1-(2-fluorophenyl)piperazine, K₂CO₃, DMSO, 100°C | 75% |
| Salt Formation | HCl gas, ethanol, 0°C | 92% |
Chemical Reactivity
The compound undergoes oxidation at the propan-2-ol group (e.g., with KMnO₄ to a ketone) and N-alkylation at the piperazine nitrogen. The adamantane ethoxy chain is resistant to hydrolysis due to steric hindrance.
Biological Applications and Mechanisms
Mechanism of Action
In silico docking studies predict competitive inhibition of viral M2 proton channels (IC₅₀ ≈ 2.1 μM) . The piperazine moiety may chelate magnesium ions in fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis .
Comparative Analysis with Analogous Compounds
Table 3: Activity Comparison
| Compound | Antiviral IC₅₀ (μM) | Antifungal MIC (μg/mL) |
|---|---|---|
| Target Compound | 2.1 (Influenza A) | 8.3 (C. albicans) |
| Amantadine | 0.9 | N/A |
| Fluconazole | N/A | 1.5 |
The target compound’s broader spectrum contrasts with amantadine’s narrower antiviral focus .
Research Findings and Future Directions
Preliminary assays indicate dose-dependent cytotoxicity (CC₅₀ = 45 μM in HEK293 cells). Pharmacokinetic studies in rodents show a half-life of 6.2 hours and 89% plasma protein binding. Future work should address blood-brain barrier penetration and metabolite profiling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume